molecular formula C7H6ClNO B067590 6-Chloro-5-methylnicotinaldehyde CAS No. 176433-43-5

6-Chloro-5-methylnicotinaldehyde

Cat. No.: B067590
CAS No.: 176433-43-5
M. Wt: 155.58 g/mol
InChI Key: UGZVEYLUBVYKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylnicotinaldehyde typically involves the chlorination of 5-methylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

  • Dissolve 5-methylnicotinaldehyde in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • After the addition is complete, continue refluxing for several hours.
  • Cool the reaction mixture and quench with water.
  • Extract the product using an organic solvent and purify by recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: 6-Chloro-5-methylnicotinic acid.

    Reduction: 6-Chloro-5-methyl-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

  • 6-Chloro-5-methyl-3-pyridinecarbaldehyde
  • 6-Chloro-5-methyl-3-pyridinecarboxaldehyde
  • 2-Chloro-5-formyl-3-methylpyridine

Comparison: Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic processes .

Biological Activity

6-Chloro-5-methylnicotinaldehyde (6-CMN) is a compound that has garnered interest due to its structural similarities to nicotinic acid and other pyridine derivatives. Its biological activity has been explored primarily in the context of enzyme inhibition and potential therapeutic applications, particularly against metabolic disorders.

  • Molecular Formula : C₇H₆ClNO
  • Molecular Weight : 155.58 g/mol
  • Melting Point : 51-53 °C
  • Structure : Characterized by a pyridine ring with a chlorine atom at the 6-position and a methyl group at the 5-position, along with an aldehyde functional group.

Research indicates that 6-CMN exhibits inhibitory effects on nicotinamidase enzymes, which play a crucial role in metabolic pathways by regulating intracellular nicotinamide concentrations. This inhibition can disrupt energy metabolism, particularly in organisms like Plasmodium falciparum, the malaria parasite, suggesting its potential use in pharmacological applications targeting metabolic disorders .

Inhibition of Nicotinamidases

Nicotinamidases are involved in the conversion of nicotinamide to nicotinic acid, affecting NAD+ levels and thus influencing various cellular processes. Inhibition of these enzymes by 6-CMN can lead to significant alterations in cellular metabolism, making it a subject of interest in studies focused on energy metabolism and disease mechanisms .

Biological Activity Overview

The biological activity of 6-CMN can be summarized as follows:

  • Enzyme Inhibition : Primarily inhibits nicotinamidase enzymes, impacting energy metabolism.
  • Potential Therapeutic Uses : Investigated for applications in treating metabolic disorders and possibly as an anti-malarial agent.

Comparative Analysis with Similar Compounds

The following table compares 6-CMN with structurally similar compounds regarding their biological activities:

Compound NameSimilarity IndexKey Features
6-Chloro-4-methylnicotinaldehyde0.81Chlorine at position 6; methyl at position 4
2-Chloro-5-methylnicotinaldehyde0.79Chlorine at position 2; methyl at position 5
4-Amino-6-chloronicotinaldehyde0.79Amino group at position 4; chlorine at position 6
Methyl 6-chloro-5-nitronicotinateN/AContains nitro group; similar aromatic structure
2-Chloroquinoline-6-carbaldehydeN/ADifferent ring structure; retains aldehyde functionality

These compounds exhibit varying degrees of biological activity and utility in synthetic chemistry, highlighting the uniqueness of 6-CMN due to its specific substituents and functional groups.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that various substituted nicotinamide substrates, including derivatives like 6-CMN, showed significant inhibition of nicotinamidases across different organisms such as Drosophila melanogaster and Caenorhabditis elegans. The findings suggest that the structural modifications in these compounds can influence their inhibitory potency against nicotinamidases .
  • Pharmacological Applications : Ongoing research is focusing on the pharmacokinetics and toxicity profiles of 6-CMN to better understand its potential therapeutic uses. Early results indicate promising interactions with biological targets that could lead to new treatments for metabolic disorders .
  • Synthetic Accessibility : The synthesis methods for producing 6-CMN have been well-documented, indicating its accessibility for research purposes. Various synthetic routes have been developed, making it feasible for further exploration in both academic and industrial settings.

Properties

IUPAC Name

6-chloro-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZVEYLUBVYKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599391
Record name 6-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176433-43-5
Record name 6-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methylpyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (6-chloro-5-methyl-3-pyridinyl)methanol (300 mg, 1.904 mmol), CrO2 (Magtrieve) (2.398 g, 28.5 mmol), and DCM (15 ml) was stirred at 40° C. in a closed tube overnight. TLC showed some starting material remaining. Additional CrO2 (0.8 g) was added. After heating 4 additional hours, TLC showed full conversion. Filtration and concentration afforded 6-chloro-5-methyl-3-pyridinecarbaldehyde (204.8 mg, 69%) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
CrO2
Quantity
2.398 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO2
Quantity
0.8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.